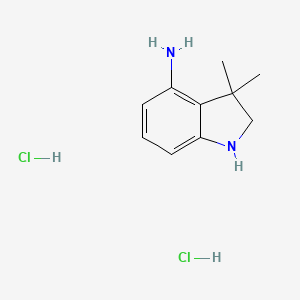

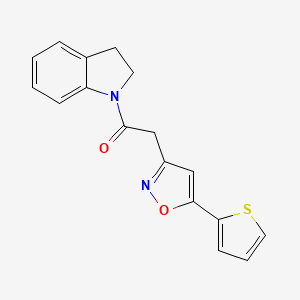

methanone CAS No. 1326844-98-7](/img/structure/B2873481.png)

[6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-yl](morpholin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microwave-Assisted Synthesis

- An efficient method for the synthesis of thieno[2,3-b]quinolines, which are structurally similar to your compound of interest, has been developed using microwave irradiation under solvent-free conditions (Nandeshwarappa et al., 2005).

Anti-corrosion Applications

- 8-Hydroxyquinoline derivatives, related to the compound , have shown significant anti-corrosion properties for mild steel in acidic mediums. This includes electrochemical and gravimetric analyses (Douche et al., 2020).

Anticancer Activity

- Certain thiophene-quinoline derivatives exhibit potent anticancer activity, as demonstrated through in vitro cytotoxicity screening against various human cancer cell lines (Othman et al., 2019).

Fluorescent Labeling

- Quinolone derivatives, similar to the compound of interest, have been used as fluorescent labeling reagents, showing strong fluorescence in a wide pH range in aqueous media (Hirano et al., 2004).

Crystal Structure Analysis

- The crystal structure of a compound structurally related to 6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone has been analyzed, revealing insights into the morpholino ring conformation and bonding characteristics (Bakare et al., 2005).

Antimicrobial and Antimalarial Agents

- Novel quinoline-based triazoles have shown antimicrobial and antimalarial properties, highlighting the potential of quinoline derivatives in medical applications (Parthasaradhi et al., 2015).

Interaction with Human Serum Albumin

- The interaction between morpholin-4-yl-ethyl-6H-indolo[2,3-b]quinoxaline hydrochloride, a compound similar to the one , and human serum albumin has been studied, providing insights into drug-protein interactions (Yegorova et al., 2016).

Tubulin Polymerization Inhibitors

- Certain anilino-aroylquinolines, structurally related to the compound, have been identified as potent tubulin polymerization inhibitors, suggesting potential applications in cancer therapy (Srikanth et al., 2016).

These findings indicate that compounds structurally similar to "6-Chloro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone" have versatile applications in synthetic chemistry, materials science, and medicinal chemistry.

Mechanism of Action

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, cell cycle progression, and apoptosis .

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of quinoline derivatives .

Properties

IUPAC Name |

(6-chloro-4-thiomorpholin-4-ylquinolin-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2S/c19-13-1-2-16-14(11-13)17(21-5-9-25-10-6-21)15(12-20-16)18(23)22-3-7-24-8-4-22/h1-2,11-12H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJSSTUFXBKNMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)

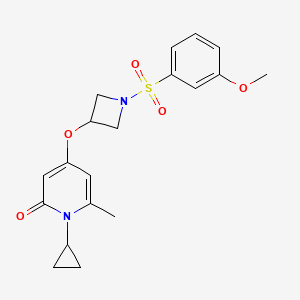

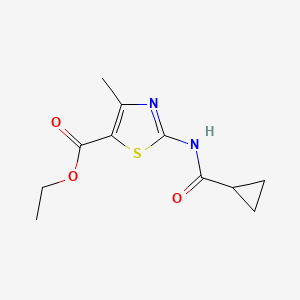

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

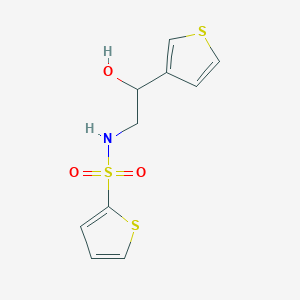

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)

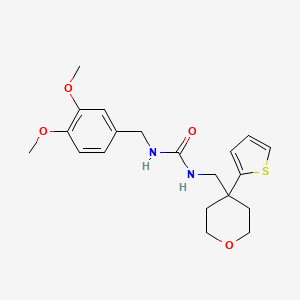

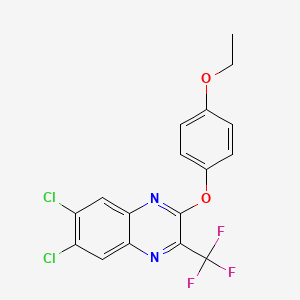

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)